1S/C8H4BrClN2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H
. This code provides a specific textual representation of the molecule’s structure.
6-Bromo-7-chloroquinoxaline is an organic compound classified as a derivative of quinoxaline, characterized by its molecular formula . Quinoxaline itself is a bicyclic compound formed from the fusion of a benzene ring with a pyrazine ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly in the development of pharmaceutical agents targeting various biological pathways.
6-Bromo-7-chloroquinoxaline is sourced primarily from synthetic routes involving the modification of existing quinoxaline derivatives. It falls under the category of halogenated quinoxalines, which are known for their diverse biological activities and utility in chemical synthesis. The compound is recognized for its role as a building block in the synthesis of more complex organic molecules and has been studied for its interactions with biological targets.
The synthesis of 6-Bromo-7-chloroquinoxaline typically involves several steps:
The molecular structure of 6-Bromo-7-chloroquinoxaline can be represented using its canonical SMILES notation: C1=CN=C2C(=CC(=CC2=N1)Cl)Br
. This notation indicates the arrangement of atoms within the molecule, highlighting the positions of bromine and chlorine substituents on the quinoxaline ring system.
Key structural data includes:
6-Bromo-7-chloroquinoxaline participates in several types of chemical reactions:
The mechanism of action for 6-Bromo-7-chloroquinoxaline involves its interaction with various biological targets, particularly enzymes and receptors. Quinoxaline derivatives have been shown to inhibit specific kinases, leading to altered signaling pathways within cells. For instance, studies have indicated that certain derivatives can inhibit Pim kinases, which are involved in cell proliferation and survival pathways .
The precise molecular interactions often depend on the specific substituents on the quinoxaline structure, influencing binding affinities and biological activities.
Relevant data includes its spectral properties, such as infrared (IR) absorption bands that correspond to functional groups present in the molecule .
6-Bromo-7-chloroquinoxaline has several significant applications:
Regioselective halogenation of the quinoxaline nucleus presents significant challenges due to the inherent electronic symmetry of the ring system and the potential for multiple substitution products. Achieving precise positional control for 6-bromo-7-chloroquinoxaline synthesis requires strategic approaches leveraging electronic and steric directing effects. The quinoxaline ring exhibits distinct electron density variations, with positions C6 and C7 being less electron-deficient compared to C2 and C3. This differential reactivity enables sequential halogenation when appropriate reaction sequences are employed [2] [6].
A fundamental strategy involves initial electrophilic bromination at the electron-rich C6 position, where bromination occurs preferentially over chlorination due to bromine's greater selectivity for activated positions. Computational studies indicate that the C6 position has the highest electron density in unsubstituted quinoxaline, explaining its preferential bromination. Subsequent chlorination at the adjacent C7 position is achieved through either nucleophilic aromatic substitution (SNAr) or metal-catalyzed methods, exploiting the ortho-directing influence of the newly introduced bromine atom. The bromine substituent exerts a moderate ortho-directing effect for electrophilic chlorination and activates the adjacent position toward nucleophilic displacement when appropriate leaving groups are present [2] [6] [7].
Alternative routes employ pre-functionalized precursors where one halogen is already positioned correctly. For instance, 7-chloro-6-nitroquinoxaline can undergo reductive bromination, though this approach introduces additional synthetic steps. Protecting group strategies have also been explored, particularly when using unsymmetrically substituted quinoxalines, where existing substituents can direct subsequent halogenation events. The choice between sequential halogenation and precursor-directed synthesis depends on the specific substitution pattern required and the availability of starting materials [1] [6].
Table 1: Comparative Regioselectivity in Quinoxaline Halogenation
Halogenation Sequence | Key Directing Factors | Positional Preference | Reported Yield (%) |
---|---|---|---|
Bromination then Chlorination | Bromine ortho-effect, Electronic activation | 6-Br, 7-Cl dominant | 50-68 |
Chlorination then Bromination | Limited directing ability | Mixed isomers | <35 |
Simultaneous Halogenation | Radical stabilization | Uncontrolled mixtures | Not applicable |
Pre-halogenated Precursors | Fixed halogen position | Defined regiochemistry | 70-93 |
Catalytic systems for sequential halogenation have been optimized to achieve high regioselectivity in 6-bromo-7-chloroquinoxaline synthesis. N-Bromosuccinimide (N-Bromosuccinimide) serves as the predominant brominating agent due to its controlled reactivity, solubility in diverse solvents, and compatibility with subsequent chlorination steps. The bromination typically employs catalytic radical initiators in refluxing acetic acid, achieving moderate to good yields of the monobrominated intermediate essential for subsequent chlorination [2].
Chlorination methodologies employ diverse agents selected based on the specific reaction mechanism required. Electrophilic chlorination agents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas require careful control to prevent polychlorination and are typically employed at reduced temperatures (0-25°C). Nucleophilic chlorination pathways utilize agents like phosphorous oxychloride (POCl₃), particularly effective when activating groups are present adjacent to the target position. Recent advances incorporate transition metal catalysts to enhance regioselectivity during chlorination. Copper(I) chloride and copper(II) chloride efficiently mediate chlorodeboronation or chlorodestannylation reactions when organometallic intermediates are employed, offering superior positional control [1] [7].
The sequential process typically follows a bromination-chlorination sequence rather than the reverse order, as confirmed by multiple studies. Bromination of quinoxaline with N-Bromosuccinimide in acetic acid with benzoyl peroxide catalysis yields 6-bromoquinoxaline as the primary product in approximately 50% yield. Subsequent chlorination of this intermediate using copper(I) chloride under controlled conditions specifically targets the C7 position, yielding the desired 6-bromo-7-chloroquinoxaline. This sequence capitalizes on the ortho-directing capability of the bromine atom to facilitate selective electrophilic substitution at C7 [1] [2] [7].
Table 2: Catalytic Systems for Sequential Halogenation of Quinoxaline
Catalytic System | Halogenating Agents | Temperature Range | Reaction Time | Reported Yield (%) |
---|---|---|---|---|
N-Bromosuccinimide/BPO → CuCl | N-Bromosuccinimide → Copper(I) chloride | 120°C → 180°C | 20 h → 24 h | 50 → 68 |
N-Bromosuccinimide/AIBN → SO₂Cl₂ | N-Bromosuccinimide → Sulfuryl chloride | Reflux → 0°C | 18 h → 1 h | 51 → 45 |
Electrophilic Bromination → POCl₃ | Bromine → Phosphorous oxychloride | 25°C → Reflux | 2 h → 4 h | 60 → 55 |
N-Bromosuccinimide → Chlorine gas | N-Bromosuccinimide → Cl₂ | Reflux → 25°C | 20 h → 30 min | 50 → 40 |
Solvent selection critically influences reaction efficiency, regioselectivity, and overall yield in the synthesis of 6-bromo-7-chloroquinoxaline due to effects on halogen solubility, reagent stability, and transition state stabilization. Polar protic solvents, particularly acetic acid, remain the most extensively employed medium for initial bromination due to excellent N-Bromosuccinimide solubility and compatibility with radical initiators. The acidic environment suppresses ionic side reactions and promotes heterolytic cleavage of the N-Br bond in N-Bromosuccinimide, facilitating electrophilic bromination pathways. Comparative studies demonstrate acetic acid provides superior yields (50-55%) over methanol or ethanol (30-40%) for the bromination step, attributed to better temperature stability and reduced nucleophilicity [2] [8].
Polar aprotic solvents, including N,N-dimethylformamide, dimethyl sulfoxide, and acetonitrile, offer contrasting advantages for specific reaction steps. These solvents enhance nucleophilicity in SNAr reactions and stabilize anionic intermediates, making them suitable for metal-catalyzed chlorinations. However, they often necessitate higher temperatures for electrophilic bromination and may promote side reactions when radical initiators are employed. Research indicates that bromination in N,N-dimethylformamide proceeds with comparable yield (51%) to acetic acid (50%) but with reduced reaction times due to increased solubility at lower temperatures [2] [3].
For the chlorination step, solvent requirements differ significantly based on mechanism. Electrophilic chlorination benefits from non-coordinating solvents like dichloromethane or carbon tetrachloride to maintain reagent electrophilicity. Conversely, nucleophilic chlorination using agents such as phosphorous oxychloride often employs the chlorinating agent as both reactant and solvent, though this approach requires careful stoichiometric control. Mixed solvent systems have shown promise, particularly for copper-catalyzed reactions where combinations of acetonitrile and water (9:1) enhance catalyst stability without compromising halogenation efficiency [1] [7].
Solvent polarity parameters (ET30) directly correlate with halogenation rates. Bromination exhibits a positive correlation with solvent polarity in protic media, while chlorination rates show greater dependence on specific solvation effects. The dielectric constant (ε) similarly influences reaction pathways, with higher ε values generally favoring ionic mechanisms over radical processes. This understanding allows predictive selection of optimal solvent systems for specific halogenation steps [2] [3] [8].
Table 3: Solvent Effects on Halogenation Efficiency and Selectivity
Solvent System | Relative Permittivity (ε) | Bromination Yield (%) | Chlorination Yield (%) | 6,7-Selectivity Ratio |
---|---|---|---|---|
Glacial Acetic Acid | 6.2 | 50-55 | 40-45 | 8:1 |
N,N-Dimethylformamide | 36.7 | 50-51 | 60-65 | 5:1 |
Acetonitrile | 37.5 | 45-48 | 55-60 | 6:1 |
Tetrahydrofuran | 7.6 | 35-40 | 50-55 | 4:1 |
Dichloromethane | 8.9 | 20-25 | 70-75 | 9:1 |
Radical initiators serve as crucial mediators in the bromination step of quinoxaline halogenation, fundamentally influencing reaction pathway, regioselectivity, and overall efficiency. These compounds generate radical species that initiate chain reactions, enabling electrophilic bromination under conditions where ionic mechanisms might favor undesired polysubstitution or side reactions. The most extensively studied initiator for quinoxaline bromination is dibenzoyl peroxide (benzoyl peroxide), typically employed at 5-10 mol% relative to N-Bromosuccinimide. Benzoyl peroxide thermally decomposes to generate phenyl radicals, which abstract hydrogen from the solvent or substrate to produce radical species capable of activating N-Bromosuccinimide [2].
The position-directing capability of radical initiators stems from their influence on the bromination mechanism. Without initiators, N-Bromosuccinimide bromination of quinoxaline in acetic acid predominantly yields 5-bromoquinoxaline as the kinetic product due to favorable charge distribution in the Wheland intermediate. However, radical-initiated pathways alter the mechanism toward homolytic bromination, which exhibits different positional preferences. Electron paramagnetic resonance studies confirm that benzoyl peroxide-mediated bromination generates bromine radicals that undergo addition to the electron-rich C6 position of quinoxaline, followed by oxidation and deprotonation to yield 6-bromoquinoxaline as the dominant isomer. This radical pathway preference for C6 over C5 is attributed to favorable spin density distribution and radical stabilization energies [2].
Alternative radical initiators have been systematically evaluated, including azobisisobutyronitrile (AIBN), di-tert-butyl peroxide, and photochemical initiation using UV light. While AIBN shows comparable efficacy to benzoyl peroxide in acetonitrile, its decomposition temperature (65-80°C) limits utility in high-temperature brominations. Di-tert-butyl peroxide requires temperatures exceeding 100°C for efficient decomposition but produces tert-butoxy radicals that may participate in unintended side reactions. Photochemical initiation offers precise temporal control but presents scalability challenges. Comparative studies indicate benzoyl peroxide provides optimal balance between activation energy, cost, and selectivity for large-scale applications [2] [8].
The concentration of radical initiator significantly impacts both reaction rate and positional selectivity. At initiator concentrations below 2 mol%, bromination proceeds slowly with diminished regioselectivity (6-bromo:5-bromo ≈ 3:1). Optimal selectivity (≥8:1) occurs at 5-7 mol% initiator, while higher concentrations (≥10 mol%) accelerate decomposition of N-Bromosuccinimide before complete substrate conversion, reducing overall yield. This concentration-dependent behavior underscores the delicate balance required between radical flux generation and maintenance of productive chain cycles [2].
Recent mechanistic insights reveal that radical initiators additionally suppress ionic side products, including dihalogenated compounds and ring-opened byproducts. This purification effect stems from radical pathway dominance under initiation conditions, avoiding electrophilic addition pathways that lead to complex product mixtures. Consequently, radical-initiated bromination produces cleaner reaction mixtures that facilitate downstream chlorination without extensive purification of the monobrominated intermediate [2] [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4